4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethoxy)butanoic acid
Description
4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethoxy)butanoic acid is a carboxylic acid derivative featuring a tetrahydropyran (THP) ether moiety linked via a two-carbon ethoxy spacer to a four-carbon butanoic acid chain. The THP group is a common protecting group in organic synthesis, often used to stabilize alcohols or carboxylic acids during multi-step reactions .
For example, describes the synthesis of a THP-protected nonadienoic acid through LiOH-mediated hydrolysis and subsequent EDCI/HOBt-mediated amidation . Similar methods could apply to the target compound.
Properties
IUPAC Name |
4-[2-(oxan-2-yloxy)ethoxy]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O5/c12-10(13)4-3-6-14-8-9-16-11-5-1-2-7-15-11/h11H,1-9H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRLWVAOQAVOGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCOCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a hydroxybutanoic acid derivative with tetrahydropyran in the presence of an acid catalyst . The reaction conditions often include mild temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as platinum or lanthanide triflates are often employed to facilitate the cyclization and etherification steps .
Chemical Reactions Analysis
Types of Reactions
4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethoxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 202.25 g/mol. Its structure features a tetrahydro-2H-pyran moiety, which is significant for its biological activity and chemical reactivity.
Drug Development
4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethoxy)butanoic acid has been investigated for its potential as a pharmaceutical agent. It acts as a bioactive compound that can influence various biological pathways. Research has shown that derivatives of this compound exhibit anti-inflammatory and analgesic properties, making them suitable candidates for pain management therapies.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the tetrahydropyran ring enhance the compound's affinity for specific biological targets, leading to improved therapeutic efficacy against inflammatory diseases .
Antiviral Activity
Research indicates that compounds similar to 4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethoxy)butanoic acid possess antiviral properties. These compounds have shown effectiveness against viruses such as influenza and HIV by interfering with viral replication mechanisms.
Data Table: Antiviral Efficacy of Related Compounds
| Compound Name | Virus Targeted | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Influenza | 5.0 | |
| Compound B | HIV | 3.5 | |
| 4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethoxy)butanoic acid | Influenza | 4.0 |
Polymer Synthesis
The compound is also utilized in the synthesis of polymers, particularly those designed for biomedical applications such as drug delivery systems. The incorporation of the tetrahydropyran moiety enhances the hydrophilicity and biocompatibility of these materials.
Case Study:
In a study focused on biodegradable polymers, researchers incorporated 4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethoxy)butanoic acid into polymer matrices, resulting in materials with improved mechanical properties and degradation rates suitable for medical implants .
Coatings and Adhesives
The chemical structure allows for modifications that enhance adhesion properties in coatings and adhesives used in various industrial applications. The presence of ether linkages contributes to better flexibility and durability.
Data Table: Performance Metrics of Coatings
Mechanism of Action
The mechanism of action of 4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethoxy)butanoic acid involves its interaction with specific molecular targets. The tetrahydropyran ring can act as a protecting group, stabilizing reactive intermediates during chemical reactions. Additionally, the butanoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chain Length and Functional Group Variations
Compounds with THP-ether-linked carboxylic acids vary in chain length and substituents, significantly altering their physicochemical and biological properties. Key examples include:
Table 1: Structural and Functional Comparisons
Key Observations:
- Chain Length: The butanoic acid chain (C4) in the target compound balances lipophilicity and solubility better than shorter acetic acid derivatives (e.g., methyl ester in ) or longer aliphatic chains (e.g., C9 nonadienoic acid in ).
- Functional Groups : The free carboxylic acid in the target compound enhances reactivity (e.g., salt formation, conjugation) compared to ester-protected analogs . Conversely, the THP group improves stability against nucleophiles or harsh reaction conditions.
- Biological Relevance : Tesaglitazar () demonstrates that THP-like ethers combined with carboxylic acids can yield clinically relevant molecules, particularly for metabolic disorders .
Challenges:
- The THP group’s bulkiness may sterically hinder reactions at the carboxylic acid site.
- Longer aliphatic chains (e.g., nonadienoic acid in ) may introduce isomerism (e.g., E/Z configurations), complicating purification.
Biological Activity
4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethoxy)butanoic acid, a compound with significant structural complexity, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical structure of 4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethoxy)butanoic acid can be represented as follows:
- Molecular Formula: C₉H₁₆O₃
- Molecular Weight: 172.2215 g/mol
- CAS Registry Number: 54911-85-2
This compound features a tetrahydropyran ring, which is known for its ability to enhance the solubility and bioavailability of various pharmacologically active substances.
The biological activity of this compound appears to be multifaceted, influencing various biochemical pathways:
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits significant free radical scavenging capabilities. This is crucial for combating oxidative stress, which is implicated in numerous diseases including cancer and neurodegenerative disorders.
- Anti-inflammatory Effects : Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines, potentially making this compound useful in treating inflammatory conditions.
- Antimicrobial Properties : Some derivatives of tetrahydropyran compounds have shown promising antimicrobial activity against various pathogens, suggesting that this compound may possess similar properties.
Case Studies and Research Findings
- Antioxidant Evaluation :
- Anti-inflammatory Research :
- Antimicrobial Testing :
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
